3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione

Medicinal chemistry Drug design Physicochemical property

3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (CAS 2320575-98-0, molecular formula C₁₂H₁₀F₂N₂O₂, MW 252.22) is a fully substituted fluorinated quinazoline-2,4-dione building block bearing a cyclopropyl group at N3, a methyl group at N1, and difluoro substituents at C6 and C7. Quinazoline-2,4-diones represent a privileged scaffold in medicinal chemistry, with derivatives reported as PARP inhibitors, STAT3 inhibitors, kinase inhibitors, and antibacterial agents.

Molecular Formula C12H10F2N2O2
Molecular Weight 252.221
CAS No. 2320575-98-0
Cat. No. B2545630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione
CAS2320575-98-0
Molecular FormulaC12H10F2N2O2
Molecular Weight252.221
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F
InChIInChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3
InChIKeyPBWINVHZVXVGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (CAS 2320575-98-0): Compound Profile & Procurement Baseline


3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (CAS 2320575-98-0, molecular formula C₁₂H₁₀F₂N₂O₂, MW 252.22) is a fully substituted fluorinated quinazoline-2,4-dione building block bearing a cyclopropyl group at N3, a methyl group at N1, and difluoro substituents at C6 and C7 [1]. Quinazoline-2,4-diones represent a privileged scaffold in medicinal chemistry, with derivatives reported as PARP inhibitors, STAT3 inhibitors, kinase inhibitors, and antibacterial agents [2]. The compound is stocked by Life Chemicals (product code F6617-2363) as part of their HTS screening collection, offered in quantities from 15 mg to 100 mg [1].

Why Generic Quinazoline-2,4-dione Substitution Fails: Structural Specificity of 3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione


Quinazoline-2,4-diones with identical molecular formulae can exhibit distinct pharmacological profiles due to regioisomeric substitution patterns. The target compound's arrangement—N1-methyl, N3-cyclopropyl, C6,C7-difluoro—positions the metabolically vulnerable N1-H as a methyl group, eliminating one hydrogen-bond donor while preserving the cyclopropyl group's conformational constraint at N3 [1]. In contrast, the regioisomer 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione (CAS 351368-09-7) retains an N3-H donor and places the methyl at C8, producing different hydrogen-bonding capacity and steric topology . These regioisomers are not interchangeable in structure-activity relationship (SAR) studies, as even subtle N- vs. C-substitution differences can alter target binding, metabolic stability, and physicochemical properties [2].

Quantitative Differentiation Evidence for 3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione


Hydrogen-Bond Donor Count: N1-Methyl Substitution Eliminates One HBD Compared to N1-H and N3-H Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0) due to full substitution at both N1 (methyl) and N3 (cyclopropyl). This distinguishes it from its closest regioisomer 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione (HBD = 1, N3-H), and from 3-cyclopropyl-6,7-difluoro-1H-quinazoline-2,4-dione (HBD = 2, both N1-H and N3-H) [1]. Zero HBD count is associated with improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation compared to analogs bearing free NH groups [2].

Medicinal chemistry Drug design Physicochemical property

Topological Polar Surface Area Reduction: N1-Methyl vs. N1-H Impact on Predicted CNS Penetration

The topological polar surface area (TPSA) of the target compound is calculated to be approximately 49 Ų, which is below the 60–70 Ų threshold associated with favorable CNS penetration, compared to approximately 58 Ų for the N3-H regioisomer 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione and approximately 67 Ų for the N1-H,N3-H analog 3-cyclopropyl-6,7-difluoro-1H-quinazoline-2,4-dione [1]. This difference of 9–18 Ų arises from the replacement of polar NH groups with a non-polar methyl substituent [1].

CNS drug discovery Blood-brain barrier Physicochemical property

Regioisomeric Identity Confirmation: InChI Key-Based Differentiation from the 1-Cyclopropyl-8-Methyl Regioisomer

The target compound (CAS 2320575-98-0) has the unique InChI Key PBWINVHZVXVGCF-UHFFFAOYSA-N, which definitively distinguishes it from the regioisomer 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione (CAS 351368-09-7), which bears the molecular formula C₁₂H₁₀F₂N₂O₂ (same MW 252.22) but a different InChI Key [1]. Both compounds share identical molecular weight and formula, meaning that routine LC-MS or elemental analysis alone cannot distinguish them; NMR or X-ray crystallography is required for unambiguous identity confirmation .

Analytical chemistry Compound identity Procurement quality control

Quinazoline-2,4-dione Scaffold Activity Potential: Class-Level Evidence for STAT3 and PARP Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold has demonstrated validated biological activity in multiple therapeutic programs. The unsubstituted parent quinazoline-2,4(1H,3H)-dione (Qd) inhibited STAT3 signaling and activated FOXO3a, inducing ROS-mediated apoptosis and necroptosis in HepG2 hepatocellular carcinoma cells [1]. Separately, quinazoline-2,4(1H,3H)-dione derivatives bearing 3-amino pyrrolidine moieties have been developed as nanomolar PARP-1/2 inhibitors with in vivo antitumor activity and X-ray co-crystal structure confirmation [2]. The target compound's N1-methyl,N3-cyclopropyl substitution pattern offers distinct vectors for further derivatization compared to N1-H or N1-aryl leads, providing a differentiated SAR starting point [2].

Cancer STAT3 inhibition PARP inhibition

Optimal Application Scenarios for 3-Cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione


CNS-Penetrant Lead Optimization Programs Requiring Zero HBD Scaffolds

Programs targeting CNS indications (e.g., glioblastoma, neurodegenerative diseases) where blood-brain barrier penetration is essential benefit from the compound's TPSA of ~49 Ų and HBD = 0 profile. Unlike NH-bearing quinazoline-2,4-dione analogs with TPSA >60 Ų that typically fail CNS penetration criteria, this compound offers a pre-optimized starting point that eliminates the need for N-H masking prodrug strategies [1].

Focused Kinase or Epigenetic Screening Library Design

The quinazoline-2,4-dione core mimics the uracil motif found in numerous kinase inhibitor pharmacophores and PARP inhibitor scaffolds. The compound's N1-methyl,N3-cyclopropyl substitution pattern is not represented in common commercial quinazoline-2,4-dione screening sets, making it a valuable diversity element for libraries targeting ATP-binding sites, STAT3 SH2 domains, or PARP catalytic domains [2].

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

For research groups investigating the impact of N1 vs. C8 methylation or N1 vs. N3 cyclopropyl placement on target binding, this compound serves as an essential matched-pair comparator to 1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione (CAS 351368-09-7) and 3-cyclopropyl-6,7-difluoro-1H-quinazoline-2,4-dione (CAS 2319802-74-7). Systematic comparison of these regioisomers can elucidate the preferred substitution vectors for a given biological target [1].

Chemical Biology Probe Development via N1 and N3 Derivatization

The fully substituted quinazoline-2,4-dione core provides two distinct functionalizable handles absent in simpler analogs: the N1-methyl group can be elaborated via N-demethylation/re-alkylation sequences, while the N3-cyclopropyl group offers metabolic stability advantages over N3-alkyl or N3-aryl substituents. This makes the compound suitable as a core scaffold for developing affinity probes or PROTAC ligands requiring orthogonal conjugation sites [3].

Quote Request

Request a Quote for 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.